7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol
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Overview
Description
7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol is a complex organic compound with potential applications in various scientific fields. This compound features a quinolin-8-ol core, which is known for its diverse biological activities, and a pyridin-2-ylmethyl group, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common route starts with the preparation of the quinolin-8-ol core, followed by the introduction of the pyridin-2-ylmethyl group through a nucleophilic substitution reaction. The final step involves the attachment of the 5-Methyl-1,2-oxazol-3-yl group via an amination reaction under controlled conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl and quinolin-8-ol moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting its protective effects. The exact molecular pathways can vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: Known for its antimicrobial properties.
Pyridin-2-ylmethyl derivatives: Used in various chemical and biological applications.
5-Methyl-1,2-oxazole derivatives: Explored for their pharmacological activities.
Uniqueness
7-[[(5-Methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol is unique due to its combined structural features, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
7-[[(5-methyl-1,2-oxazol-3-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-11-16(23-25-12)22-18(15-6-2-3-9-20-15)14-8-7-13-5-4-10-21-17(13)19(14)24/h2-11,18,24H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIJXGPDGPQILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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